![molecular formula C4H6N2 B14463417 2,3-Diazabicyclo[2.1.1]hex-2-ene CAS No. 72192-13-3](/img/structure/B14463417.png)
2,3-Diazabicyclo[2.1.1]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic azo compound known for its unique structure and reactivity. It is characterized by a highly strained bicyclic framework, which makes it an interesting subject for various chemical studies. The compound is often used in photochemical and thermal reactions due to its ability to release nitrogen gas upon decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of diazoalkanes with alkenes under specific conditions. One common method is the photochemical denitrogenation of cyclic azoalkanes, which can be achieved under mild conditions using light as a catalyst . This method is favored for its efficiency and minimal environmental impact, as it falls under the umbrella of green chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and photochemical reactions are likely employed to produce this compound on a larger scale. The use of light-promoted reactions to achieve high yields with minimal byproducts is a key aspect of its industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diazabicyclo[2.1.1]hex-2-ene undergoes several types of chemical reactions, including:
Denitrogenation: This is a primary reaction where the compound releases nitrogen gas, leading to the formation of highly strained bicyclic structures.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new bicyclic compounds.
Common Reagents and Conditions
Photochemical Conditions: Light is often used to initiate reactions involving this compound, particularly for denitrogenation.
Thermal Conditions: Heat can also be used to induce the decomposition of the compound, leading to the formation of various products.
Major Products
Bicyclo[1.1.0]butane: One of the major products formed from the denitrogenation of this compound.
Cyclopentyl Diradicals: These are formed through migration-type mechanisms during the decomposition process.
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 2,3-Diazabicyclo[2.1.1]hex-2-ene involves the release of nitrogen gas through denitrogenation. This process is initiated by either light or heat, leading to the formation of highly strained bicyclic structures. The electronic excitation involved in this reaction is typically an n → π* transition . The compound’s reactivity is influenced by hyperconjugative interactions, particularly when halogenated derivatives are involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Another bicyclic azo compound with similar reactivity but different structural properties.
Bicyclo[1.1.0]butane: A product of the denitrogenation of 2,3-Diazabicyclo[2.1.1]hex-2-ene, known for its strained structure.
Uniqueness
This compound is unique due to its highly strained bicyclic framework and its ability to undergo clean and efficient denitrogenation reactions. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
72192-13-3 |
|---|---|
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI-Schlüssel |
FLMPZLURVMTPKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



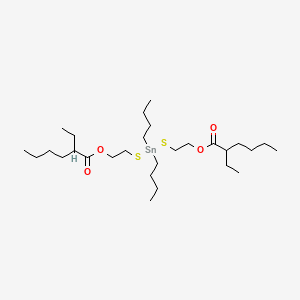
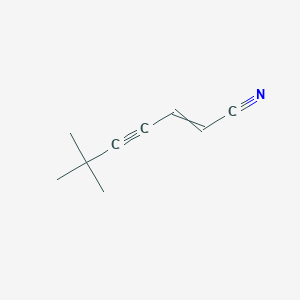

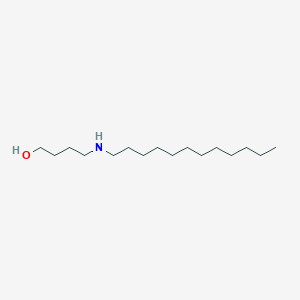
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

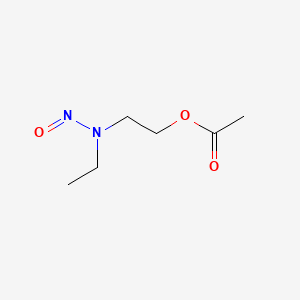
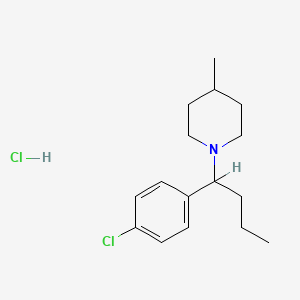
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
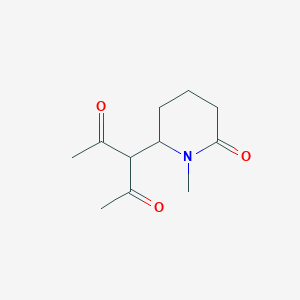

![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
